6-(3,5-Dimethylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine
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Overview
Description
6-(3,5-Dimethylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a complex organic compound belonging to the class of aminopyrimidines This compound is characterized by the presence of a piperidine ring, a nitro group, and a pyrrolidine ring attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the nitro group and the attachment of the piperidine and pyrrolidine rings. Common reagents used in these reactions include nitrating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine and pyrrolidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the piperidine and pyrrolidine rings.
Scientific Research Applications
6-(3,5-Dimethylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The nitro group and the amine functionalities play crucial roles in these interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Aminopyrimidine derivatives: Compounds with similar pyrimidine cores and amine groups.
Nitroaromatic compounds: Molecules containing nitro groups attached to aromatic rings.
Piperidine and pyrrolidine derivatives: Compounds featuring piperidine and pyrrolidine rings.
Uniqueness
6-(3,5-Dimethylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C15H24N6O2 |
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Molecular Weight |
320.39 g/mol |
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)-5-nitro-2-pyrrolidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C15H24N6O2/c1-10-7-11(2)9-20(8-10)14-12(21(22)23)13(16)17-15(18-14)19-5-3-4-6-19/h10-11H,3-9H2,1-2H3,(H2,16,17,18) |
InChI Key |
GIITUDGEKXIGEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCC3)C |
Origin of Product |
United States |
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